

Application of Albiglutide in Cardiovascular Outcomes Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the use of **albiglutide** in cardiovascular outcomes research, with a primary focus on the landmark Harmony Outcomes trial. **Albiglutide**, a glucagon-like peptide-1 (GLP-1) receptor agonist, has been evaluated for its effects on major adverse cardiovascular events (MACE) in patients with type 2 diabetes and established cardiovascular disease.

I. Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of medications used in the management of type 2 diabetes. Beyond their glucose-lowering effects, several agents in this class have demonstrated cardiovascular benefits.[1] **Albiglutide** was developed as a long-acting GLP-1 receptor agonist for once-weekly administration.[2] The Harmony Outcomes study was a large-scale, randomized, double-blind, placebo-controlled trial designed to assess the cardiovascular safety and efficacy of **albiglutide** in a high-risk population.[2][3]

II. Quantitative Data Summary

The following tables summarize the key quantitative data from the Harmony Outcomes trial, providing a clear comparison of the outcomes between the **albiglutide** and placebo groups.



Table 1: Baseline Characteristics of Patients in the

Harmony Outcomes Trial[3]

Characteristic Characteristic	Albiglutide (N=4,731)	Placebo (N=4,732)
Mean Age (years)	64.2	64.2
Female (%)	31	31
White (%)	70	70
Asian (%)	5	5
Mean Duration of Diabetes (years)	14.2	14.2
Mean HbA1c (%)	8.7	8.7
Established Coronary Artery Disease (%)	71	71
History of Stroke (%)	18	18
Baseline Medications (%)		
Biguanide (Metformin)	74	74
Sulfonylurea	29	29
Insulin	59	59

Table 2: Primary and Secondary Cardiovascular Outcomes[4][5]



Outcome	Albiglutide (N=4,731)	Placebo (N=4,732)	Hazard Ratio (95% CI)	p-value
Primary Composite Outcome				
(Cardiovascular Death, Myocardial Infarction, or Stroke)	338 (7.1%)	428 (9.0%)	0.78 (0.68 - 0.90)	0.0006 (for superiority)
Incidence Rate (per 100 person- years)	4.6	5.9		
Components of the Primary Outcome				
Cardiovascular Death	139 (2.9%)	157 (3.3%)	0.89 (0.71 - 1.11)	-
Myocardial Infarction (Fatal or Non-fatal)	185 (3.9%)	247 (5.2%)	0.75 (0.62 - 0.90)	-
Stroke (Fatal or Non-fatal)	71 (1.5%)	80 (1.7%)	0.89 (0.65 - 1.21)	-
All-Cause Mortality	225 (4.8%)	246 (5.2%)	0.92 (0.77 - 1.09)	-

Table 3: Myocardial Infarction Subtypes (Post-hoc Analysis)[6][7]



Outcome	Albiglutide	Placebo	Hazard Ratio (95% CI)
First Myocardial Infarction	-	-	0.75 (0.62 - 0.91)
Overall Myocardial Infarctions	-	-	0.75 (0.61 - 0.91)
First Type 1 MI	-	-	0.73 (0.57 - 0.92)
First Type 2 MI	-	-	0.65 (0.46 - 0.92)
ST-segment Elevation	-	-	0.69 (0.38 - 1.26)
Non-ST-segment Elevation MI	-	-	0.86 (0.66 - 1.20)

Table 4: Glycemic Control and Body Weight Changes[3]

Parameter	Time Point	Albiglutide	Placebo	Difference from Placebo (95% CI)
Mean HbA1c Change (%)	8 months	-	-	-0.63 (-0.69 to -0.58)
16 months	-	-	-0.52 (-0.58 to -0.45)	
Mean Body Weight Change (kg)	8 months	-	-	-0.66 (-0.83 to -0.49)
16 months	-	-	-0.83 (-1.06 to -0.60)	

III. Experimental Protocols



The following section details the methodology for the Harmony Outcomes trial, the pivotal study for **albiglutide**'s cardiovascular outcomes.

Harmony Outcomes Trial Protocol

- 1. Study Design: The Harmony Outcomes trial was a multicenter, randomized, double-blind, placebo-controlled, event-driven study conducted at 610 sites in 28 countries.[4][5] Patients were randomly assigned in a 1:1 ratio to receive either **albiglutide** or a matching placebo, in addition to their standard of care for type 2 diabetes and cardiovascular disease.[5]
- 2. Patient Population: A total of 9,463 patients were enrolled.[4]
- Inclusion Criteria:
 - Age ≥ 40 years.[3]
 - Type 2 diabetes mellitus.[3]
 - Established cardiovascular disease, defined as a history of coronary, cerebrovascular, or peripheral arterial disease.[3]
 - Hemoglobin A1c (HbA1c) ≥ 7.0%.[3]
- Exclusion Criteria:
 - Type 1 diabetes.[3]
 - Estimated glomerular filtration rate (eGFR) < 30 ml/min/1.73m².[3]
 - Severe gastroparesis.[3]
 - History of pancreatitis or significant risk factors for pancreatitis.
 - Personal or family history of medullary thyroid carcinoma or multiple endocrine neoplasia type 2.[3]
 - Current use of a GLP-1 receptor agonist.[3]
- 3. Intervention:



- Patients received a once-weekly subcutaneous injection of either:
 - Albiglutide: starting dose of 30 mg, with the option to increase to 50 mg based on glycemic response and tolerability.[5]
 - Matching placebo.[5]
- The study medication was administered in addition to the patients' existing standard of care therapies for diabetes and cardiovascular disease.[4]
- 4. Endpoints:
- Primary Composite Endpoint: The first occurrence of cardiovascular death, myocardial infarction, or stroke.[6][5]
- Secondary Endpoints: Included the individual components of the primary endpoint, all-cause mortality, and hospitalization for heart failure.
- 5. Study Duration and Follow-up: The trial was event-driven and continued until at least 611 confirmed primary outcome events occurred, with a median follow-up of at least 1.5 years.[2][4] Patient contact and assessments were scheduled every 4 months after randomization.[7] The median follow-up duration was 1.6 years.[4]
- 6. Statistical Analysis:
- The primary analysis was a time-to-event analysis for the primary composite endpoint.
- The study first tested for non-inferiority of **albiglutide** compared to placebo, with a prespecified non-inferiority margin for the hazard ratio (HR) of less than 1.30.[6][5]
- If non-inferiority was established, a closed testing procedure was used to test for superiority.
 [6][5]
- All analyses were conducted on the intention-to-treat population, which included all randomized patients.[5]

IV. Visualizations

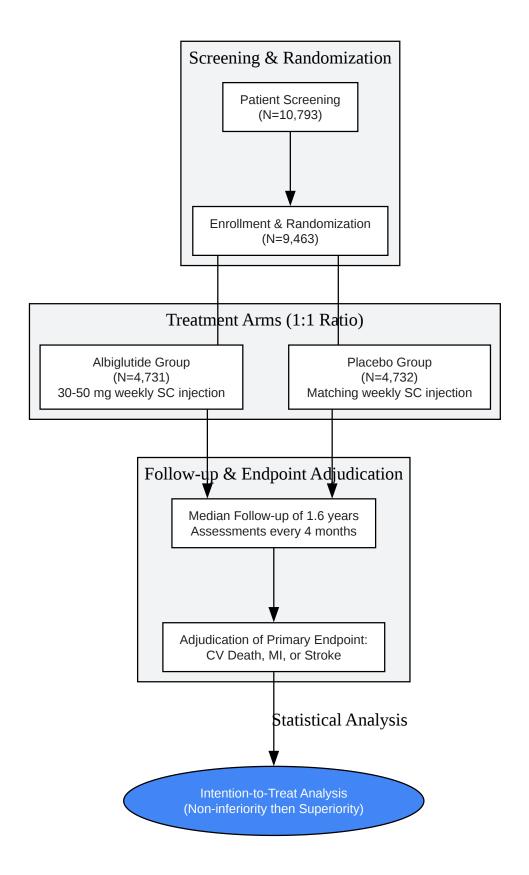


Methodological & Application

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The following diagrams illustrate the experimental workflow of the Harmony Outcomes trial and the proposed signaling pathway for the cardiovascular effects of GLP-1 receptor agonists like **albiglutide**.

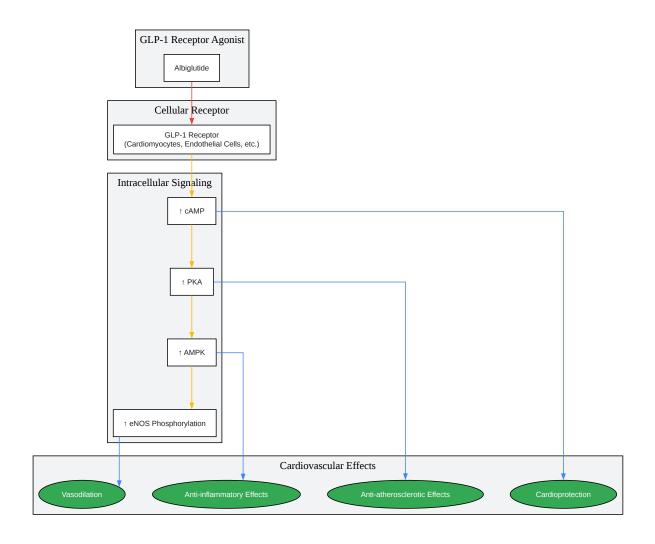




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Caption: Experimental workflow of the Harmony Outcomes trial.





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Caption: GLP-1 receptor agonist signaling pathway in the cardiovascular system.



V. Conclusion

The Harmony Outcomes trial demonstrated that **albiglutide** was superior to placebo in reducing the risk of major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease.[4][6] The primary driver of this benefit was a significant reduction in the incidence of myocardial infarction.[3] These findings, along with data from other GLP-1 receptor agonist trials, support the use of evidence-based agents in this class as part of a comprehensive strategy to mitigate cardiovascular risk in this high-risk patient population.[6] The mechanisms underlying these cardiovascular benefits are multifactorial and include improvements in glycemic control, modest weight loss, and direct effects on the vasculature and myocardium.[1]

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